
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, including the formation of the indazole ring, the thiolane ring, and the pyridine ring, followed by their coupling. Common synthetic routes may include:
Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Formation of Thiolane Ring: This can be synthesized via thiol-ene reactions or other sulfur-involving cyclization methods.
Formation of Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The final step involves coupling the indazole, thiolane, and pyridine rings using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom in the thiolane ring or at other reactive sites.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound recognized for its potential biological activities. Its unique structural features, which include an indazole moiety, a thiolane ring, and a pyridine-4-carboxamide framework, suggest interactions with various biological targets. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative data.
Structural Characteristics
The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound's structure can be represented as follows:
Component | Description |
---|---|
Indazole | A bicyclic structure that may influence receptor interactions |
Thiolane | A five-membered ring containing sulfur, potentially enhancing lipophilicity |
Pyridine | A nitrogen-containing aromatic ring that may contribute to biological activity |
This compound has been investigated for various biological activities, particularly its role as an inhibitor of specific enzymes and receptors involved in disease processes. Compounds with similar structures have shown promise in:
- Anticancer Activity : Indazole derivatives often exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The thiolane group may enhance the compound's ability to penetrate microbial cell walls.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found that the compound could effectively reduce kinase activity by up to 70%, indicating its potential therapeutic application in targeted cancer therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-[3-(difluoromethoxy)phenyl]-3-iodo-N-[3-methyl-thiolan]indazole | Indazole core with halogen substitutions | Potential anticancer activity | Halogenated phenyl group enhances lipophilicity |
N-Methylsulfonyl-indazole derivatives | Indazole with sulfonyl group | Antimicrobial activity | Sulfonyl group increases solubility |
Pyridine-based carboxamides | Pyridine core with various substituents | Diverse pharmacological effects | Versatile scaffold for drug development |
This table highlights how the combination of indazole and thiolane functionalities in this compound may confer distinct biological activities not found in other compounds.
Research Findings
Recent investigations into the pharmacokinetics and bioavailability of this compound have utilized advanced in vitro models to predict human absorption profiles. These studies demonstrate that:
- The compound exhibits favorable solubility and permeability characteristics.
- Bioavailability studies indicate that formulations containing this compound result in higher systemic exposure compared to traditional formulations.
Properties
CAS No. |
2034240-36-1 |
---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 |
IUPAC Name |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c22-17(20-13-2-1-12-9-19-21-15(12)8-13)11-3-5-18-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-9,14H,4,6,10H2,(H,19,21)(H,20,22) |
InChI Key |
OCKGQYHYJVTWLU-UHFFFAOYSA-N |
SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
solubility |
not available |
Origin of Product |
United States |
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